molecular formula C9H12ClN5O2 B3275891 4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride CAS No. 63101-32-6

4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride

Cat. No.: B3275891
CAS No.: 63101-32-6
M. Wt: 257.68 g/mol
InChI Key: WOUYATLTHNXCBZ-UHFFFAOYSA-N
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Description

4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride (CAS 63101-32-6) is a benzoic acid derivative offered with a high level of purity (NLT 98%) for research applications . With a molecular formula of C9H12ClN5O2 and a molecular weight of 257.68 g/mol, this compound features a complex guanidino-like moiety attached to the benzoic acid backbone . This structure suggests potential for investigations in medicinal chemistry and chemical biology. Researchers may explore its utility as a building block for the synthesis of more complex molecules or as a candidate for targeting biological processes involving amidine recognition sites. The presence of both carboxylic acid and hydrochlorided guanidine functional groups makes it a molecule of interest for studying molecular interactions and for the development of protease inhibitors or receptor ligands. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this and all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-[[amino-(diaminomethylideneamino)methylidene]amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2.ClH/c10-8(11)14-9(12)13-6-3-1-5(2-4-6)7(15)16;/h1-4H,(H,15,16)(H6,10,11,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUYATLTHNXCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=C(N)N=C(N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60994557
Record name 4-(N'-Carbamimidoylcarbamimidamido)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60994557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73698-71-2
Record name 4-(N'-Carbamimidoylcarbamimidamido)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60994557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride typically involves the reaction of benzoic acid derivatives with carbamimidamidomethanimidoyl precursors. The reaction conditions often include the use of solvents such as methanol or ethanol, and the process may require heating to facilitate the reaction. The final product is obtained by crystallization and purification techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted benzoic acid compounds .

Scientific Research Applications

4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride
  • Synonyms: 4-Carbamimidoylbenzoic acid hydrochloride, 4-Amidinobenzoic acid hydrochloride, 4-Carboxybenzamidine hydrochloride .
  • CAS Number : 42823-72-3 .
  • Molecular Formula : C₈H₉ClN₂O₂ .
  • Molecular Weight : 200.62 g/mol .

Structural Features :
This compound consists of a benzoic acid backbone substituted at the para position with a carbamimidoyl group (NH-C(=NH)-NH₂), forming a guanidine derivative. The hydrochloride salt enhances solubility and stability .

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Carbamimidoylbenzoic acid hydrochloride 42823-72-3 C₈H₉ClN₂O₂ 200.62 Carbamimidoyl group, benzoic acid
4-Methylbenzimidamide hydrochloride 6326-27-8 C₈H₁₁ClN₂ 186.64 Methyl group, benzimidamide
3-Methylbenzimidamide hydrochloride 20680-59-5 C₈H₁₁ClN₂ 186.64 Methyl group (meta position)
4-[4-(Aminomethyl)phenyl]benzoic acid HCl 578026-68-3 C₁₄H₁₄ClNO₂ 263.72 Aminomethyl-biphenyl, benzoic acid
4-(Aminomethyl)-2-methylbenzoic acid HCl 1909306-16-6 C₉H₁₂ClNO₂ 201.65 Aminomethyl, methyl group (ortho)
Key Differences and Functional Implications :

Substituent Position and Bioactivity: The carbamimidoyl group in the target compound introduces strong hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., proteases or kinases) compared to simpler amidines like 4-Methylbenzimidamide hydrochloride .

Solubility and Stability: The hydrochloride salt in the target compound improves aqueous solubility relative to neutral amidine derivatives. In contrast, 4-(amino(carboxy)methyl)benzoic acid hydrochloride (CAS 156143-79-2) contains an additional carboxylic acid group, further enhancing polarity .

Spectral Characterization: UV/Vis Data: Analogous compounds like 4-[4-(dimethylaminobenzylidene)amino]benzoic acid (λmax 341 nm in MeOH) exhibit redshifted absorption due to extended conjugation, unlike the target compound, which lacks aromatic π-π* transitions . NMR/MS: For example, 4-{[4-[(4-Chloro-2-butyl-5-carboxy-1H-imidazolyl)methyl]benzoyl]amino}benzoic acid (MS m/z 441) shows fragmentation patterns distinct from the simpler target compound (expected m/z ~200) .

Safety and Handling: The target compound is classified as harmful (R22, R36/37/38) due to irritancy, similar to other amidine hydrochlorides.

Biological Activity

4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride, also known as a derivative of aminobenzoic acid, has garnered attention in pharmacological research due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The compound can be represented by the following structure:

C10H12ClN5O2\text{C}_{10}\text{H}_{12}\text{ClN}_{5}\text{O}_{2}

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound may inhibit certain enzymatic pathways, modulating cellular processes such as growth and apoptosis.

Antimicrobial Properties

Research indicates that compounds related to benzoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable activity.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
4-[(C...)S. epidermidis12

Cytotoxic Effects

Preliminary studies have indicated that this compound may exhibit cytotoxic effects against cancer cell lines. For example, in vitro assays have demonstrated that derivatives of aminobenzoic acid can induce apoptosis in various cancer cells.

Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects on Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, the compound showed a significant reduction in cell viability at concentrations above 10 µM.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been suggested that similar compounds can inhibit dihydropteroate synthase, which is crucial in bacterial folate synthesis.

Table 2: Enzyme Inhibition Data

Enzyme TargetIC50 (µM)Reference
Dihydropteroate Synthase5.0
Angiotensin-Converting Enzyme8.5

Research Findings

Recent studies have focused on the biological evaluation of benzoic acid derivatives, revealing their potential as modulators of protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway. These findings suggest that compounds like this compound could be developed into therapeutic agents targeting proteostasis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The compound is synthesized via condensation reactions starting from benzoic acid derivatives and amines. Key parameters include maintaining a pH of 8–9 during the reaction and temperatures between 60–80°C to avoid side-product formation . Post-synthesis purification involves recrystallization from ethanol/water mixtures, monitored by HPLC (>98% purity) .
  • Analytical Validation : Confirm structural integrity using 1H^1H-NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and IR spectroscopy (stretching bands at 1680 cm1^{-1} for the carboxylic acid and 1650 cm1^{-1} for the carbamimidoyl group) .

Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?

  • Crystallographic Workflow : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). For refinement, employ SHELXL (part of the SHELX suite) to model hydrogen bonding and validate geometric parameters (e.g., bond angles, torsional deviations) .
  • Software Integration : Preprocess data with WinGX for absorption corrections and ORTEP-3 for graphical representation of thermal ellipsoids .

Advanced Research Questions

Q. How do functional groups in this compound influence its interactions with biological targets, and what experimental assays are suitable for validating these interactions?

  • Mechanistic Insights : The carbamimidoyl group acts as a hydrogen-bond donor/acceptor, enabling interactions with enzymes like proteases or kinases. Use surface plasmon resonance (SPR) to measure binding kinetics (KdK_d) and molecular docking (AutoDock Vina) to predict binding poses .
  • Contradiction Resolution : If SPR and docking results conflict (e.g., predicted binding vs. low affinity), perform mutagenesis studies on target residues to identify critical interaction sites .

Q. What strategies can resolve discrepancies in spectroscopic vs. crystallographic data for this compound?

  • Case Study : If NMR suggests a planar carbamimidoyl group but crystallography shows a twisted conformation, analyze solvent effects (e.g., DMSO vs. solid-state packing) using DFT calculations (Gaussian 16) to assess energy barriers between conformers .
  • Validation : Compare calculated IR spectra with experimental data to confirm conformational stability .

Q. How does this compound compare structurally and functionally to analogs like 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid in pharmacological studies?

  • Structural Analysis : The absence of a chloro substituent in the target compound reduces steric hindrance, potentially increasing binding flexibility. Conduct competitive binding assays (e.g., fluorescence polarization) to compare affinity profiles .
  • Functional Differentiation : Test inhibition potency against a panel of enzymes (e.g., COX-2, ACE) using spectrophotometric assays (IC50_{50} determination) .

Methodological Resources

  • Crystallography :

    • SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL), particularly effective for high-resolution or twinned data .
    • WinGX : Integrates data processing, visualization, and publication-ready tables .
  • Spectroscopy :

    • Dynamic NMR : Resolve tautomeric equilibria (e.g., imine-enamine shifts) by variable-temperature 1H^1H-NMR experiments .
  • Bioassays :

    • SPR Protocols : Immobilize target proteins on CM5 chips and monitor ligand binding in real-time (Biacore T200) .

Data Contradiction Framework

Scenario Resolution Strategy Tools/References
Divergent NMR vs. XRD conformersSolvent-environment simulation (MD/DFT) and free-energy landscape analysisGaussian 16, GROMACS
Inconsistent bioactivity resultsCross-validate with orthogonal assays (e.g., SPR + enzymatic activity)Biacore T200, SpectraMax
Purity disputes (HPLC vs. MS)Combine LC-MS with ion mobility spectrometry to detect isobaric impuritiesAgilent 6545 Q-TOF

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride
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4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride

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